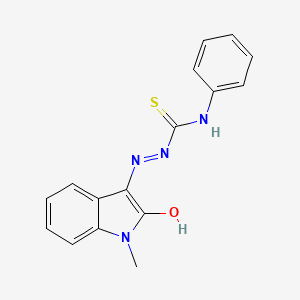
1-Methylisatin, 3-(4-phenylthiosemicarbazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) and its derivatives involves electrochemical processes. The cyclic voltammograms of isatin-3-thiosemicarbazone (ITSC), isatin-3-(N4-benzylthiosemicarbazone) (ITSC-Ph), 1-(5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide (NO2-ITSC) and 1-(5-nitro-2-oxoindolin-3-ylidene)-4-phenylthiosemicarbazide (NO2-ITSC-Ph) have demonstrated an irreversible oxidation process .Molecular Structure Analysis
The molecular structure of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) is characterized by the presence of a methylisatin moiety and a phenylthiosemicarbazide moiety.Chemical Reactions Analysis
The electrochemical behavior of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) and its derivatives involves irreversible oxidation and reduction processes. The generation of isatin and thiourea moieties as the final oxidation products was proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) include its molecular formula (C16H14N4OS) and molecular weight (310.38).Aplicaciones Científicas De Investigación
Antimycobacterial Activity
1-Methylisatin derivatives have demonstrated promising antimycobacterial activity. Research has highlighted the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition involving isatin, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest potential applications in developing new antimycobacterial agents (Kumar et al., 2008).
Anticonvulsant Properties
Isatinimino derivatives have been evaluated for their anticonvulsant and neurotoxic properties, revealing some compounds with activity superior to valproic acid. This highlights the potential of 1-Methylisatin-based compounds in developing new treatments for epilepsy (Pandeya et al., 2001).
Antioxidant and Biological Enhancement
The synthesis of phosphorylated derivatives of isatin, incorporating sterically hindered phenol fragments, suggests an increase in antioxidant and biological activities. These compounds, through subsequent functionalization, may offer therapeutic benefits by enhancing biological activity (Bukharov et al., 2016).
Influence on E/Z Isomerization
Research on 1-Methylisatin-3-(4-phenyl)semicarbazone has explored the effects of reactants' concentration on E/Z isomerization, offering insights into the noncovalent intermolecular interactions affecting isomer ratios. This is crucial for understanding the stability and reactivity of these compounds under different conditions (Jakusová et al., 2012).
Antimicrobial Activity
Novel 1,2,3-triazole derivatives, utilizing 1-Methylisatin, have shown significant antimicrobial activity against Mycobacterium tuberculosis. These findings support the role of isatin derivatives in combating mycobacterial infections, presenting a pathway for new antimicrobial agent development (Boechat et al., 2011).
Antitubercular Activity
Nicotinic acid hydrazides, incorporating isatin hydrazides, have displayed remarkable in vitro antimycobacterial activity against M. tuberculosis. Such compounds, especially those showing low cytotoxicity, may serve as a foundation for developing potent antitubercular agents (Eldehna et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, and inhibits its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase ix can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, potentially affecting multiple biochemical pathways .
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines (U87 and HeLa) and normal fibroblast cells (L929) . Among the tested compounds, some showed the highest cytotoxic activity against U87 and HeLa . The results indicated that one of the compounds showed higher efficacy than standard acetazolamide .
Propiedades
IUPAC Name |
1-(2-hydroxy-1-methylindol-3-yl)imino-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-13-10-6-5-9-12(13)14(15(20)21)18-19-16(22)17-11-7-3-2-4-8-11/h2-10,21H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHOUYAFRAADMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


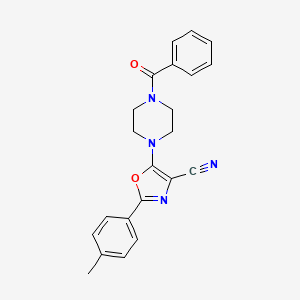
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
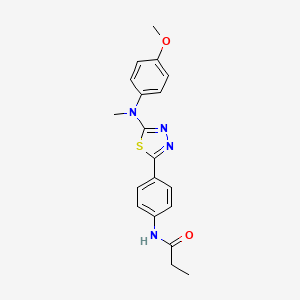
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
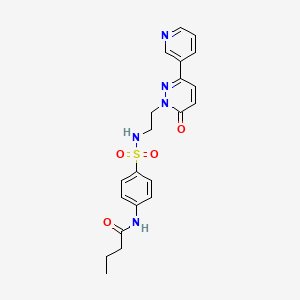

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)
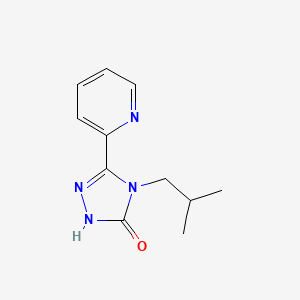
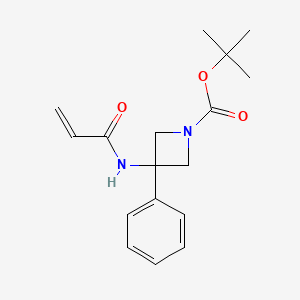

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)